

# Hdac-IN-35 chemical structure and properties

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## Compound of Interest

Compound Name: Hdac-IN-35

Cat. No.: B15581688

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## In-depth Technical Guide: Hdac-IN-35

An Examination of a Novel Histone Deacetylase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to the compaction of chromatin, rendering it transcriptionally silent.[1] The aberrant activity of HDACs has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of HDAC inhibitors has emerged as a promising therapeutic strategy. This guide provides a comprehensive overview of a specific HDAC inhibitor, **Hdac-IN-35**, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

### Chemical Structure and Properties

The precise chemical structure of **Hdac-IN-35** is not publicly available in the searched scientific literature. General HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[3]

Table 1: Physicochemical Properties of **Hdac-IN-35**

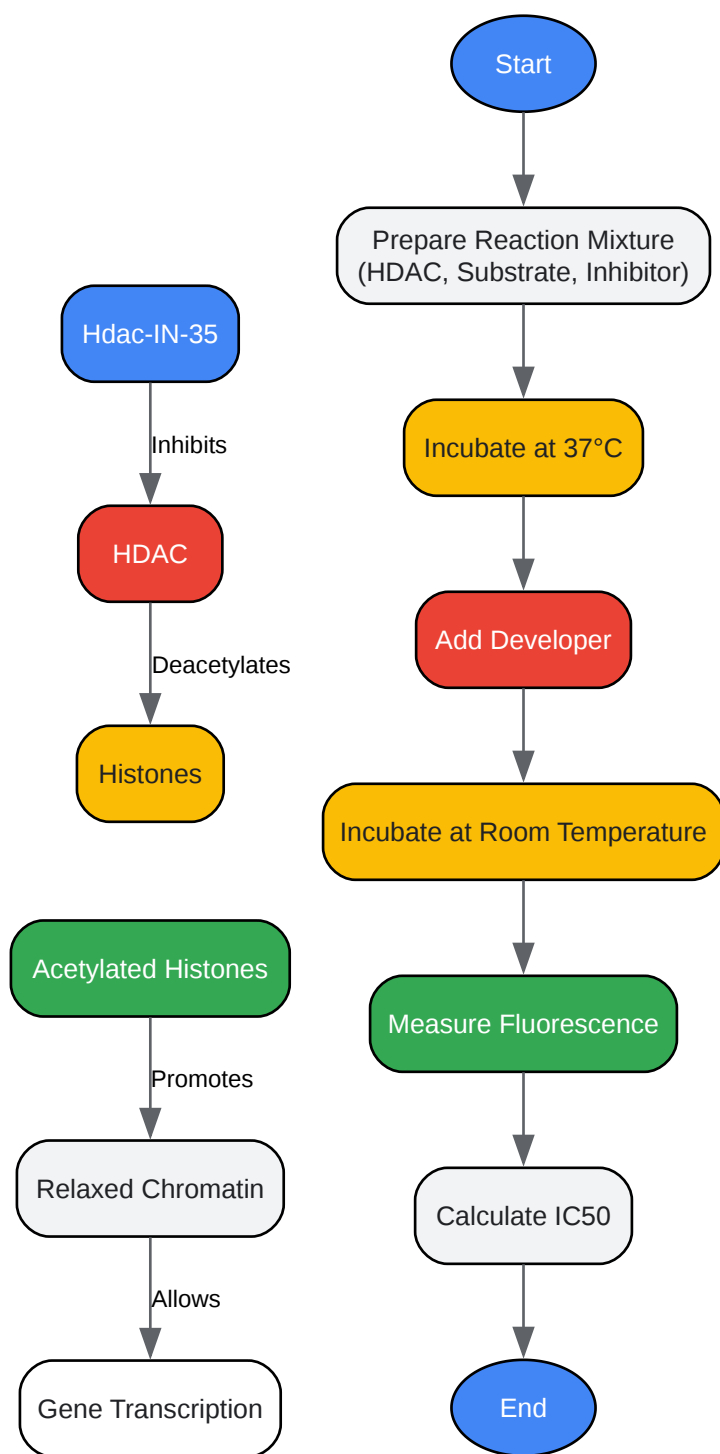
Property	Value
Molecular Formula	Data not available
Molecular Weight	Data not available
IUPAC Name	Data not available
SMILES	Data not available
InChI Key	Data not available
CAS Number	Data not available
Solubility	Data not available
Melting Point	Data not available
Boiling Point	Data not available
pKa	Data not available

Note: The table is populated with "Data not available" as specific information for **Hdac-IN-35** could not be located in the public domain.

## Mechanism of Action and Signaling Pathways

While the specific mechanism of **Hdac-IN-35** has not been detailed, it is presumed to function as an inhibitor of histone deacetylases. HDAC inhibitors, in general, exert their effects by increasing the acetylation of histones, which leads to a more open chromatin structure and the activation of gene transcription.<sup>[4]</sup> They can also affect the acetylation status and function of various non-histone proteins involved in critical cellular processes.<sup>[4]</sup>

The inhibition of HDACs can trigger a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis.<sup>[3]</sup> One of the key pathways affected by HDAC inhibitors is the p53 signaling pathway. By acetylating p53, HDAC inhibitors can enhance its stability and transcriptional activity, leading to the induction of target genes like p21, which in turn mediates cell cycle arrest.



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